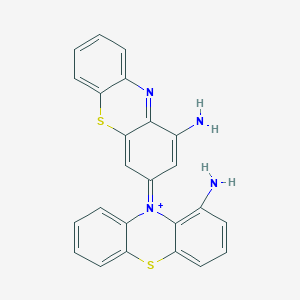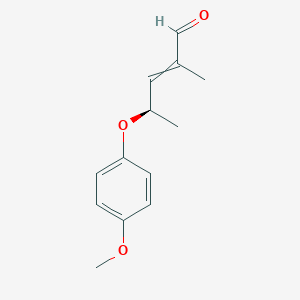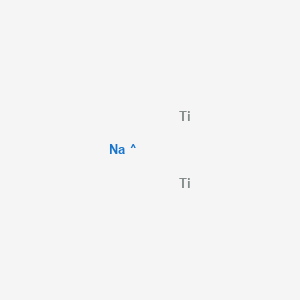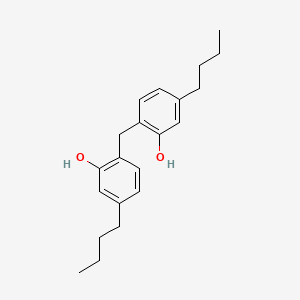
2,2'-Methylenebis(5-butylphenol)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-Methylenebis(5-butylphenol) is an organic compound belonging to the class of phenolic antioxidants. It is characterized by the presence of two phenol groups connected by a methylene bridge, with each phenol ring substituted with a butyl group at the 5-position. This compound is known for its antioxidant properties, making it valuable in various industrial applications, particularly in the stabilization of polymers and other materials prone to oxidative degradation.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Methylenebis(5-butylphenol) typically involves the condensation of 5-butylphenol with formaldehyde under acidic or basic conditions. The reaction proceeds as follows:
Reactants: 5-butylphenol and formaldehyde.
Catalyst: Acidic or basic catalyst (e.g., hydrochloric acid or sodium hydroxide).
Conditions: The reaction mixture is heated to a temperature range of 60-80°C and stirred for several hours to ensure complete condensation.
Product Isolation: The resulting product is purified by recrystallization or distillation.
Industrial Production Methods: In industrial settings, the production of 2,2’-Methylenebis(5-butylphenol) is carried out in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and purity. The process involves continuous monitoring and adjustment of reaction parameters to ensure consistent product quality.
Types of Reactions:
Oxidation: 2,2’-Methylenebis(5-butylphenol) can undergo oxidation reactions, leading to the formation of quinones and other oxidized derivatives.
Reduction: The compound can be reduced to form hydroquinone derivatives under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be employed for substitution reactions.
Major Products:
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Hydroquinone derivatives.
Substitution: Halogenated or nitrated phenolic compounds.
科学的研究の応用
2,2’-Methylenebis(5-butylphenol) has a wide range of applications in scientific research and industry:
Chemistry: Used as a stabilizer in polymer chemistry to prevent oxidative degradation of polymers.
Biology: Investigated for its potential antioxidant properties in biological systems.
Medicine: Explored for its potential use in pharmaceuticals due to its antioxidant activity.
Industry: Employed in the production of rubber, plastics, and other materials to enhance their durability and resistance to oxidation.
作用機序
The antioxidant activity of 2,2’-Methylenebis(5-butylphenol) is primarily due to its ability to donate hydrogen atoms from the phenolic hydroxyl groups, neutralizing free radicals and preventing oxidative damage. The methylene bridge between the phenol rings enhances the stability of the resulting phenoxyl radicals, making the compound an effective antioxidant. The molecular targets include reactive oxygen species and other free radicals, which are neutralized through hydrogen atom transfer and radical scavenging mechanisms.
類似化合物との比較
- 2,2’-Methylenebis(4-methyl-6-tert-butylphenol)
- 2,2’-Methylenebis(6-tert-butyl-4-methylphenol)
- 4,4’-Methylenebis(2,6-di-tert-butylphenol)
Comparison:
- 2,2’-Methylenebis(5-butylphenol) is unique due to the presence of butyl groups at the 5-position, which can influence its solubility and reactivity compared to other methylenebisphenols.
- 2,2’-Methylenebis(4-methyl-6-tert-butylphenol) and 2,2’-Methylenebis(6-tert-butyl-4-methylphenol) have tert-butyl groups, which provide steric hindrance and enhance antioxidant properties.
- 4,4’-Methylenebis(2,6-di-tert-butylphenol) is another potent antioxidant with tert-butyl groups at the 2 and 6 positions, offering high stability and effectiveness in preventing oxidative degradation.
特性
CAS番号 |
144645-40-9 |
|---|---|
分子式 |
C21H28O2 |
分子量 |
312.4 g/mol |
IUPAC名 |
5-butyl-2-[(4-butyl-2-hydroxyphenyl)methyl]phenol |
InChI |
InChI=1S/C21H28O2/c1-3-5-7-16-9-11-18(20(22)13-16)15-19-12-10-17(8-6-4-2)14-21(19)23/h9-14,22-23H,3-8,15H2,1-2H3 |
InChIキー |
YZXLYARCXQTKAC-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=CC(=C(C=C1)CC2=C(C=C(C=C2)CCCC)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[3-(3-Chloroprop-1-en-1-yl)phenoxy]oxane](/img/structure/B15161761.png)

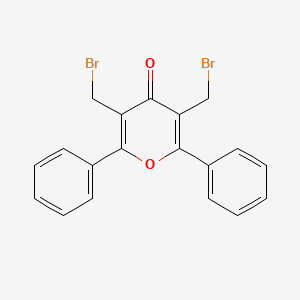
![1-[(Furan-3-yl)methyl]-1H-benzimidazole](/img/structure/B15161786.png)
![5-{[(1,2,4-Thiadiazole-5-sulfinyl)methyl]sulfanyl}-1,2,4-thiadiazole](/img/structure/B15161790.png)

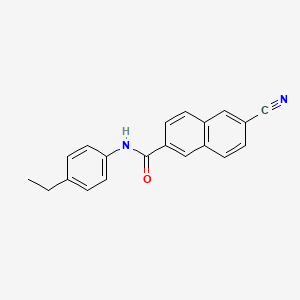
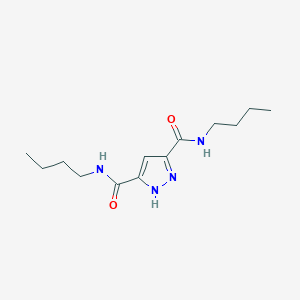
![sodium;(4aR,6R,7R,7aS)-6-(5,6-dimethylbenzimidazol-1-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol](/img/structure/B15161803.png)
![Pyrido[3,2-g]quinoline-2,5,10(1H)-trione, 4,7-dimethyl-](/img/structure/B15161806.png)
